molecular formula C18H17ClN2O2S B3017578 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide CAS No. 906784-20-1

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B3017578
CAS No.: 906784-20-1
M. Wt: 360.86
InChI Key: CYUXGLCHXCKKTE-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a benzamide derivative featuring a substituted benzo[d]thiazole core. The compound’s structure includes a 7-chloro and 4-methyl substitution on the benzo[d]thiazole ring, coupled with a 4-isopropoxybenzamide moiety. Such substitutions are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-10(2)23-13-7-5-12(6-8-13)17(22)21-18-20-15-11(3)4-9-14(19)16(15)24-18/h4-10H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUXGLCHXCKKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzoyl chlorides. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is then refluxed in an organic solvent like dichloromethane or chloroform to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit cyclooxygenase enzymes, thereby reducing inflammation . The compound’s structure allows it to bind to DNA and proteins, interfering with their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

The following analysis compares N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide with structurally or functionally related compounds, leveraging insights from synthesis pathways, substituent effects, and reported bioactivities.

Structural and Functional Group Comparison

Table 1: Key Structural Features and Functional Group Analysis

Compound Core Structure Key Substituents Notable Functional Groups Bioactivity Insights
This compound Benzo[d]thiazole 7-Cl, 4-CH₃ (benzothiazole); 4-OCH(CH₃)₂ (benzamide) Amide, chloro, isopropoxy Potential enzyme modulation (inferred from benzothiazole analogs)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Triazole-thione, sulfonyl Synthetic intermediates; tautomerism observed
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N¹-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Thiazole 4-methoxyphenyl, tetrahydroazepine Hydrazine, methoxy Cardioprotective activity surpassing Levocarnitine

Key Observations :

  • Core Structure : The benzo[d]thiazole core in the target compound may offer enhanced aromatic stacking and binding affinity compared to simpler thiazole or triazole cores .
  • The 4-isopropoxy group on the benzamide moiety could reduce crystallinity and enhance solubility compared to bulkier sulfonyl groups in triazole derivatives .

Key Observations :

  • Unlike triazole-thiones or thiazolyl-hydrazines , the target compound’s synthesis likely prioritizes regioselective substitution on the benzo[d]thiazole ring, which is critical for maintaining bioactivity.

Biological Activity

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
Molecular Formula: C18H17ClN2O2S
Molecular Weight: 356.85 g/mol

The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the chloro and isopropoxy substituents enhances its interaction with biological targets, potentially increasing its efficacy.

Synthesis Methods

The synthesis of this compound typically involves:

  • Coupling Reaction: The reaction between substituted 2-amino benzothiazoles and appropriate benzoyl chlorides.
  • Catalysts: Commonly used bases include triethylamine or pyridine.
  • Solvents: Organic solvents such as dichloromethane or chloroform are employed during reflux conditions.

This method allows for the efficient production of the compound with high purity levels, often achieved through recrystallization or column chromatography .

Antimicrobial Properties

Research indicates that compounds within the benzothiazole family exhibit notable antimicrobial activity. This compound has been investigated for its effectiveness against various bacterial strains. In vitro studies have shown that it possesses significant inhibitory effects on gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .

Cytotoxicity Data:

Cell LineIC50 (μM)Reference
MCF-76.502
PC311.751

The biological activity of this compound is thought to involve:

  • Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Receptor Activity: Similar compounds have been shown to act as positive allosteric modulators at specific receptors, enhancing their pharmacological effects without direct agonism .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Activity: A recent study demonstrated that derivatives of benzothiazole exhibited superior antimicrobial properties compared to standard antibiotics, indicating a promising avenue for drug development .
  • Anticancer Research: A comparative analysis revealed that this compound showed enhanced cytotoxicity compared to traditional chemotherapeutics in specific cancer models .

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